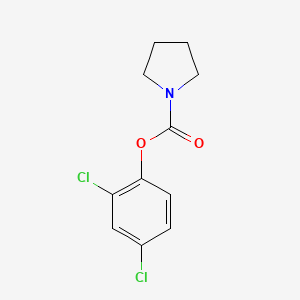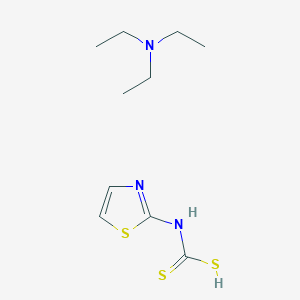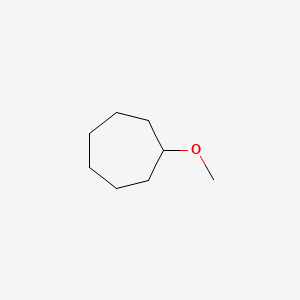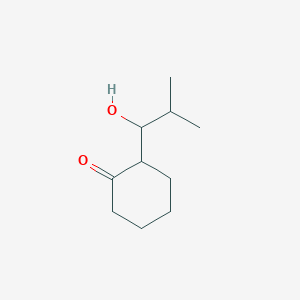
1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester is a chemical compound that features a pyrrolidine ring attached to a carboxylic acid esterified with a 2,4-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 2,4-dichlorophenol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity. Common reagents include thionyl chloride or dicyclohexylcarbodiimide (DCC) for activation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions: 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions include substituted pyrrolidine derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
科学的研究の応用
1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity or receptor binding, which can alter cellular processes and biochemical pathways.
類似化合物との比較
- 1-Pyrrolidinecarboxylic acid, 2,4-dichlorophenyl ester
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Dichlorophenylacetic acid
Comparison: this compound is unique due to its pyrrolidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
40575-34-6 |
|---|---|
分子式 |
C11H11Cl2NO2 |
分子量 |
260.11 g/mol |
IUPAC名 |
(2,4-dichlorophenyl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-3-4-10(9(13)7-8)16-11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChIキー |
WKMRIBJBDSRIMJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)



![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)


phosphanium bromide](/img/structure/B14667760.png)


